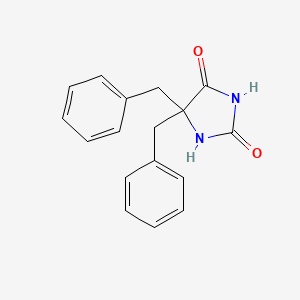

5,5-Dibenzylimidazolidine-2,4-dione

Description

Overview of Imidazolidine-2,4-dione Chemistry in Contemporary Research

The imidazolidine-2,4-dione nucleus is a recurring motif in a multitude of compounds exhibiting diverse pharmacological properties. ajrconline.orgijacskros.com Its prevalence in medicinal chemistry underscores its importance as a "privileged scaffold," a molecular framework that is able to bind to multiple biological targets. researchgate.netmdpi.com This has led to extensive research into its synthesis, modification, and application in drug discovery. ajrconline.orgresearchgate.net

Historical Context and Structural Diversity of Imidazolidine-2,4-diones

The history of imidazolidine-2,4-dione, or hydantoin (B18101), dates back to 1861 when it was first isolated by Adolf von Baeyer. bas.bg This discovery laid the groundwork for the development of a vast family of derivatives. The structural diversity of these compounds arises from the ability to introduce various substituents at the N-1, N-3, and C-5 positions of the hydantoin ring. nih.govjchemrev.com This versatility has allowed for the creation of a wide range of molecules with tailored properties. bas.bg Seminal synthetic methods, such as the Bucherer-Bergs reaction, have been instrumental in accessing this structural diversity, enabling the synthesis of complex derivatives, including those with multiple substitutions.

Role of the Imidazolidine-2,4-dione Nucleus as a Versatile Synthetic Scaffold

The imidazolidine-2,4-dione nucleus is a highly adaptable scaffold in organic synthesis. ajrconline.orgnih.govrsc.org Its chemical reactivity allows for a variety of transformations, making it a valuable starting material for the construction of more intricate molecular architectures. rsc.org The ability to functionalize the ring at multiple positions provides a strategic advantage in the design and synthesis of novel compounds. jchemrev.com This has led to its use in the development of hybrid molecules where the hydantoin moiety is combined with other pharmacologically active scaffolds to enhance or modulate biological activity. nih.govrsc.orgrsc.org

Rationale for Research on 5,5-Disubstituted Imidazolidine-2,4-diones

The class of 5,5-disubstituted imidazolidine-2,4-diones represents a significant area of research within the broader field of hydantoin chemistry. The introduction of two substituents at the C-5 position imparts distinct structural and stereochemical properties that influence their biological activity and synthetic utility.

Unique Structural Features and Stereochemical Considerations within the 5,5-Disubstituted Class

The C-5 position of the imidazolidine-2,4-dione ring is a key site for substitution, and the presence of two substituents at this position creates a quaternary carbon center. bohrium.com This structural feature can have a profound impact on the molecule's three-dimensional shape and its ability to interact with biological targets. Furthermore, if the two substituents are different, the C-5 carbon becomes a chiral center, leading to the existence of enantiomers which can exhibit different biological activities. The planarity of the five-membered ring can also be influenced by the nature of the C-5 substituents. iucr.org

Current Research Focus on 5,5-Dibenzylimidazolidine-2,4-dione and its Derivatives

Current research on this compound and its derivatives is driven by the compound's unique structural features and its potential as a precursor for new therapeutic agents. The presence of two benzyl (B1604629) groups at the C-5 position provides a specific lipophilic character and steric bulk that can be advantageous for certain biological applications. Studies have explored the synthesis of various derivatives of this compound and have investigated their potential biological activities, including antimicrobial and anti-inflammatory properties. uit.no The synthesis of this compound is often achieved through established methods like the Bucherer-Bergs reaction, starting from dibenzyl ketone. uit.no

Interactive Data Table: Properties of this compound

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₁₇H₁₆N₂O₂ |

| Molecular Weight | 280.32 g/mol |

| CAS Number | 23186-94-9 |

| Appearance | White solid |

Structure

3D Structure

Properties

IUPAC Name |

5,5-dibenzylimidazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O2/c20-15-17(19-16(21)18-15,11-13-7-3-1-4-8-13)12-14-9-5-2-6-10-14/h1-10H,11-12H2,(H2,18,19,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKEFYRGLENJHMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2(C(=O)NC(=O)N2)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70283782 | |

| Record name | 5,5-dibenzylimidazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70283782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23186-94-9 | |

| Record name | NSC33387 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33387 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5,5-dibenzylimidazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70283782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 23186-94-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 5,5 Dibenzylimidazolidine 2,4 Dione and Analogues

Direct Synthetic Routes to 5,5-Dibenzylimidazolidine-2,4-dione

The direct synthesis of this compound typically involves the condensation of a suitable ketone precursor with a source of cyanide and carbonate, a classic method known as the Bucherer-Bergs reaction. This multicomponent reaction provides an efficient pathway to 5,5-disubstituted hydantoins. ceon.rs

Specific Reaction Conditions and Reagents Employed

The synthesis of 5,5-disubstituted hydantoins, including the dibenzyl analog, can be achieved from the corresponding ketones. ceon.rs While specific details for the synthesis of this compound were not found in the provided search results, a general procedure for analogous compounds, such as 5,5-diphenylimidazolidine-2,4-dione, involves the reaction of a diketone (benzil) with urea (B33335) in the presence of a base. asianpubs.orgbepls.com

A representative procedure for a related compound, 5,5-diphenylimidazolidine-2,4-dione, involves refluxing benzil (B1666583) and urea in an ethanolic solution with a concentrated base like sodium hydroxide (B78521) for several hours. bepls.com The reaction mixture is then acidified to precipitate the product. asianpubs.org

Table 1: General Reagents for 5,5-Disubstituted Hydantoin (B18101) Synthesis

| Reagent | Function |

| Ketone (e.g., Dibenzyl ketone) | Provides the C5-disubstituted carbon |

| Urea | Source of the ureide moiety |

| Base (e.g., NaOH, K2CO3) | Catalyst |

| Solvent (e.g., Ethanol (B145695), Water) | Reaction medium |

| Acid (e.g., HCl) | Neutralization and precipitation |

Optimization Strategies for Enhanced Yield and Purity

Optimizing the synthesis of 5,5-disubstituted hydantoins often involves modifying the reaction conditions and reagents. For instance, in the synthesis of 5,5-diphenylimidazolidine-2,4-dione, different bases such as potassium carbonate, calcium hydroxide, lithium hydroxide, sodium methoxide, and sodium ethoxide have been explored to develop a more environmentally friendly protocol. bepls.com The use of organic acids like tartaric acid and citric acid for acidification, as an alternative to hydrochloric acid, has also been investigated. bepls.com

Temperature can also play a crucial role. In the N-alkylation of a related hydantoin derivative, increasing the reaction temperature from 70 °C to 100 °C resulted in a twofold increase in the yield of the desired product. ekb.eg The choice of solvent is another critical factor, with aqueous ethanol being explored as a greener alternative to traditional organic solvents.

General Synthetic Approaches to 5,5-Disubstituted Imidazolidine-2,4-diones

Beyond the direct synthesis of this compound, broader synthetic strategies exist for creating the 5,5-disubstituted imidazolidine-2,4-dione core structure. These methods often focus on the formation of the hydantoin ring through condensation reactions.

Condensation Reactions for Hydantoin Ring Formation

The formation of the hydantoin ring is a cornerstone of synthesizing these compounds. Various condensation strategies have been developed to achieve this, often allowing for a wide range of substituents at the C5 position.

The Knoevenagel condensation is a powerful tool for forming carbon-carbon bonds and is utilized in the synthesis of C5-substituted imidazolidine-2,4-diones. researchgate.net This reaction typically involves the condensation of an active methylene (B1212753) compound, such as hydantoin itself, with an aldehyde or ketone. sciencemadness.org This approach is particularly useful for synthesizing 5-arylidene derivatives. ekb.egnih.gov

The reaction is often catalyzed by a base, with various catalysts being employed, including piperidine (B6355638), sodium acetate (B1210297), and even baker's yeast for a more environmentally friendly approach. researchgate.netjmaterenvironsci.com The choice of catalyst and solvent can significantly influence the reaction's efficiency and outcome. For example, pyrrolidine (B122466) has been shown to be a more effective catalyst than piperidine in certain Knoevenagel condensations leading to thiazolidine-2,4-dione derivatives. researchgate.net

Table 2: Catalysts and Solvents for Knoevenagel Condensation

| Catalyst | Solvent |

| Piperidine | Ethanol, Toluene |

| Sodium Acetate | Acetic Acid |

| Baker's Yeast | - |

| Glycine | Water |

| 1,4-diazabicyclo[2.2.2]octane (DABCO) | Aqueous Ethanol |

A well-established method for synthesizing 5,5-diaryl-substituted hydantoins involves the condensation of a 1,2-diketone with urea or a urea derivative. asianpubs.org The synthesis of the anticonvulsant drug Phenytoin (5,5-diphenylimidazolidine-2,4-dione) is a classic example of this approach, where benzil is reacted with urea in the presence of a base. asianpubs.orgbepls.com

The reaction proceeds through a benzilic acid rearrangement followed by condensation with urea. asianpubs.org This method has been shown to be effective, and recent research has focused on making the process more environmentally benign by exploring different bases and solvents. bepls.com For instance, the use of potassium carbonate as a "green" base has been reported. bepls.com Microwave-assisted synthesis has also been employed to accelerate the condensation of 1,2-diketones with urotropine (a source of formaldehyde) and ammonium (B1175870) acetate to form related imidazole (B134444) structures, highlighting the potential for modern techniques to improve these classic reactions. organic-chemistry.org

Cyclization Pathways for Imidazolidine-2,4-dione Core Formation

The formation of the imidazolidine-2,4-dione ring is a critical step in the synthesis of this compound and related derivatives. Various cyclization strategies have been developed to construct this heterocyclic core.

Acylation and Intramolecular Cyclization Protocols

A prevalent method for synthesizing the imidazolidine-2,4-dione core involves the acylation of a suitable precursor followed by an intramolecular cyclization reaction. This process typically starts with an amino acid or a related derivative. For instance, the reaction of a C-arylglycine with an isocyanate or isothiocyanate leads to the formation of an intermediate that can be cyclized under acidic conditions. nih.gov

One specific and efficient method involves the dual activation of an amide and a tert-butyloxycarbonyl (Boc) protecting group in a dipeptide using trifluoromethanesulfonic anhydride (B1165640) (Tf₂O) and pyridine. organic-chemistry.orgnih.govacs.org This single-step process operates under mild conditions and allows for the synthesis of highly substituted and chiral hydantoins with yields up to 86%. organic-chemistry.org The reaction proceeds through amide activation, intramolecular cyclization, and a Mumm rearrangement. organic-chemistry.org This method is notable for its compatibility with various protecting groups and its ability to produce hydantoins as single diastereomers without racemization. organic-chemistry.org

The general steps for this type of synthesis are:

Reaction of a C-arylglycine with phenyl isocyanate or phenyl isothiocyanate.

The resulting aroylimidazilidinic acid is then refluxed with a strong acid, such as 6N HCl, to induce cyclization. nih.gov

This approach has been successfully used to synthesize a variety of 3,5-disubstituted-imidazolidinic compounds with yields ranging from 70-74%. nih.govmdpi.com

Oxidative Cyclization Methodologies

While direct oxidative cyclization methods for this compound are less commonly detailed, related fused bicyclic and tricyclic hydantoin derivatives have been synthesized through organoselenium-induced intramolecular cyclization. ceon.rsdoaj.org This suggests the potential for oxidative strategies in forming the imidazolidine-2,4-dione ring.

Derivatization from Precursor Compounds (e.g., N,N'-Disubstituted Parabanic Acids)

The synthesis of imidazolidine-2,4-dione derivatives can also be achieved through the derivatization of precursor compounds like N,N'-disubstituted parabanic acids (imidazolidine-2,4,5-triones). While the direct conversion of parabanic acid to 5,5-disubstituted hydantoins is not a standard route, the chemistry of parabanic acid derivatives is relevant. For example, the synthesis of selenoparabanic acid derivatives has been achieved, demonstrating the reactivity of the parabanic acid core. researchgate.net These reactions often involve the use of reagents like Lawesson's reagent for thionation or other specific reagents for selenation. researchgate.net

Principles of Green Chemistry in Imidazolidine-2,4-dione Synthesis

The application of green chemistry principles to the synthesis of imidazolidine-2,4-diones aims to reduce the environmental impact of these processes by focusing on aspects like solvent choice, reaction efficiency, and the use of catalysts.

Solvent Selection and Reaction Efficiency Considerations

The choice of solvent is a critical factor in green synthesis. youtube.com Ideally, reactions should be conducted in environmentally benign solvents or, even better, under solvent-free conditions. A one-pot synthesis of hydantoin derivatives has been developed using grinding and solvent-free conditions. scirp.org This method offers several advantages, including short reaction times, excellent yields, simple workup, and easy purification. scirp.org

For syntheses that require a solvent, the selection should prioritize those with low toxicity and environmental impact. For example, some syntheses of imidazolidine-2,4-dione derivatives have utilized ethanol/water mixtures for recrystallization, which are considered greener alternatives to many organic solvents. nih.govmdpi.com Reaction efficiency is also a key principle of green chemistry. One-pot syntheses, which combine multiple reaction steps into a single procedure, are highly efficient as they reduce the need for intermediate purification steps, thereby saving time, energy, and materials. scirp.org

Utilization of Catalytic Systems for Sustainable Production

Catalytic systems play a crucial role in developing sustainable synthetic methods. The use of catalysts can lead to milder reaction conditions, higher selectivity, and reduced waste. In the context of imidazolidine-2,4-dione synthesis, base-catalyzed intramolecular hydroamidation of propargylic ureas has been shown to be an efficient method for producing imidazolidin-2-ones under ambient conditions. acs.org

Imidazolium sulfonates have been explored as environmentally friendly catalytic systems for the synthesis of related heterocyclic compounds, demonstrating the potential for ionic liquids to act as both the catalyst and the reaction medium. nih.gov These systems can facilitate reactions through hydrogen bond donation and acceptance, influencing the reaction pathway and promoting efficient product formation. nih.gov

Chemical Transformations and Reaction Mechanisms of 5,5 Dibenzylimidazolidine 2,4 Dione Derivatives

Reactivity of the Imidazolidine-2,4-dione Core

The central imidazolidine-2,4-dione ring, also known as a hydantoin (B18101) ring, is a relatively stable heterocyclic system. Its reactivity is primarily dictated by the two carbonyl groups and the acidic protons on the nitrogen atoms.

Nucleophilic Substitution Reactions

The carbonyl carbons (C2 and C4) of the imidazolidine-2,4-dione ring are electrophilic and can be attacked by nucleophiles. However, direct nucleophilic substitution at these positions, where a portion of the ring is displaced, is uncommon due to the stability of the heterocyclic structure. Instead, the most significant reaction involving nucleophilic attack is the hydrolysis of the amide bonds under strong acidic or basic conditions. This process proceeds via a nucleophilic acyl substitution mechanism, where a nucleophile (such as a hydroxide (B78521) ion) attacks a carbonyl carbon, leading to the formation of a tetrahedral intermediate. Subsequent ring-opening yields an ureido acid derivative, which can be further hydrolyzed to the corresponding alpha-amino acid, in this case, 2-amino-3-phenyl-2-benzylpropanoic acid.

Nucleophilic Attack: A hydroxide ion attacks the C4 (or C2) carbonyl carbon.

Tetrahedral Intermediate Formation: A transient tetrahedral intermediate is formed.

Ring Opening: The C-N bond cleaves, opening the ring to form a carbamate or ureido acid salt.

Further Hydrolysis (optional): Under harsh conditions, the resulting ureido acid can be fully hydrolyzed to an amino acid, ammonia (or an amine), and carbon dioxide.

Electrophilic Aromatic Substitution on Benzyl (B1604629) Moieties

The two benzyl groups attached to the C5 position of the hydantoin ring provide sites for electrophilic aromatic substitution (EAS). The methylene (B1212753) bridge (-CH₂-) connected to the phenyl ring acts as an electron-donating alkyl group. This donation of electron density, through inductive effects and hyperconjugation, activates the aromatic ring towards electrophilic attack, making it more reactive than benzene itself.

As activating groups, the benzyl substituents are ortho, para-directors. This means that incoming electrophiles will preferentially add to the positions ortho (2- and 6-) and para (4-) to the methylene bridge. Common EAS reactions that can be performed on the benzyl moieties include nitration, halogenation, sulfonation, and Friedel-Crafts reactions.

| Reaction Type | Reagents | Typical Electrophile (E⁺) | Expected Major Products (Substituent on Benzyl Ring) |

| Nitration | HNO₃, H₂SO₄ | Nitronium ion (NO₂⁺) | ortho-Nitro and para-Nitro |

| Halogenation | Br₂, FeBr₃ or Cl₂, AlCl₃ | Halonium ion (Br⁺ or Cl⁺) | ortho-Bromo/Chloro and para-Bromo/Chloro |

| Sulfonation | Fuming H₂SO₄ (SO₃) | Sulfur trioxide (SO₃) | ortho- and para-Benzenesulfonic acid |

| Friedel-Crafts Alkylation | R-Cl, AlCl₃ | Carbocation (R⁺) | ortho-Alkyl and para-Alkyl |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Acylium ion (RCO⁺) | ortho-Acyl and para-Acyl |

Derivatization at Nitrogen Atoms (N1 and N3)

The nitrogen atoms at the N1 and N3 positions of the hydantoin ring are key sites for chemical modification. Both nitrogens possess lone pairs of electrons and are nucleophilic, though their reactivity is influenced by the adjacent carbonyl groups. The N3-H proton is significantly more acidic than the N1-H proton because it is flanked by two electron-withdrawing carbonyl groups, forming an imide functional group. In contrast, the N1-H is part of an amide group. This difference in acidity is the primary factor governing the regioselectivity of substitution reactions.

Alkylation Strategies for N-Substitution

Alkylation of the hydantoin nitrogen atoms is a common strategy for creating derivatives with modified properties. The choice of base and reaction conditions dictates whether alkylation occurs selectively at the N3 position, the N1 position, or both.

N3-Selective Alkylation: Due to the higher acidity of the N3 proton, weaker bases preferentially deprotonate this position. Treatment of a 5,5-disubstituted hydantoin with an alkyl halide in the presence of a mild base like potassium carbonate (K₂CO₃) or a stronger base like sodium hydride (NaH) in a polar aprotic solvent (e.g., DMF) typically results in selective alkylation at the N3 position.

N1-Selective Alkylation: Achieving direct and selective alkylation at the less acidic N1 position is more challenging. However, specific conditions have been developed to favor this outcome. Using potassium bases, such as potassium tert-butoxide (tBuOK) or potassium hexamethyldisilazide (KHMDS), in tetrahydrofuran (THF) has been shown to yield N1-alkylated products with good selectivity. The precise mechanism for this selectivity is not fully understood but is believed to involve the nature of the potassium counter-ion and its coordination in THF. An alternative, multi-step approach involves first protecting the N3 position, alkylating the N1 position, and then removing the N3 protecting group.

N1,N3-Dialkylation: Using a stoichiometric excess of a strong base and an alkylating agent, it is possible to alkylate both nitrogen atoms. This is often achieved by first performing the N3-alkylation, followed by a second alkylation step under similar or more forcing conditions to substitute the N1 position.

| Target Position | Base | Solvent | Typical Outcome |

| N3 | K₂CO₃, NaH | DMF, Acetonitrile | Highly regioselective N3-alkylation |

| N1 | tBuOK, KHMDS | THF | Regioselective N1-alkylation |

| N1 and N3 | Excess NaH | DMF | Dialkylation |

Acylation Reactions to Introduce Acyl Groups

Similar to alkylation, acylation reactions introduce acyl groups onto the nitrogen atoms, forming N-acyl derivatives. These reactions typically involve treating the hydantoin with an acyl chloride or anhydride (B1165640) in the presence of a base to neutralize the liberated acid. The nucleophilicity of the nitrogen atoms allows for efficient reaction.

The regioselectivity of acylation generally follows the same principles as alkylation, with the more acidic and nucleophilic N3 anion being the preferred site of reaction under standard conditions. The reaction is often carried out using a base such as pyridine, which can also serve as the solvent, or triethylamine (TEA) in a solvent like DMF. Di-acylation at both N1 and N3 can be achieved with excess acylating agent and base.

| Reagent | Base | Common Product |

| Acyl Chloride (RCOCl) | Pyridine, Triethylamine (TEA) | Primarily N3-acylated hydantoin |

| Acid Anhydride ((RCO)₂O) | Pyridine, DMAP (cat.) | Primarily N3-acylated hydantoin |

| Excess Acyl Chloride | Pyridine, Triethylamine (TEA) | N1,N3-diacylated hydantoin |

Halogenation at Nitrogen Centers

The imide (N3-H) and amide (N1-H) protons of the hydantoin ring can be replaced by halogen atoms (chlorine, bromine) to form N-halamine compounds. 5,5-Disubstituted hydantoins are known to form particularly stable N-halogenated derivatives. These compounds are effective halogenating and oxidizing agents themselves.

The synthesis is typically achieved by treating the hydantoin with a halogenating agent in an aqueous alkaline solution. For example, reacting 5,5-dibenzylimidazolidine-2,4-dione with bromine or chlorine in the presence of sodium hydroxide would lead to the substitution of one or both nitrogen-bound hydrogens. It is also possible to create mixed halogen derivatives, such as N-bromo-N'-chloro compounds, by controlling the reaction conditions and the order of halogen addition.

| Product | Halogenating Agent(s) | General Conditions |

| N-Monohalo derivative | Cl₂, Br₂, or NaOCl | Controlled stoichiometry in aqueous base |

| N,N'-Dihalo derivative | Excess Cl₂ or Br₂ | Excess halogenating agent in aqueous base |

| N-Bromo-N'-chloro derivative | 1. Br₂ / NaOH2. Cl₂ | Sequential addition of halogens |

Transformations Involving the 5,5-Dibenzyl Substituents

The dibenzyl groups at the C5 position of the imidazolidine-2,4-dione core are more than passive structural elements; they are active sites for a variety of chemical transformations. The reactivity of these substituents is often predicated on the chemistry of their benzylic positions and the aromatic rings. Understanding these transformations is key to the synthesis of diverse derivatives.

The synthesis of this compound can be conceptually understood by first examining the chemistry of its precursors, particularly 5-benzylidenehydantoin. The reduction of the exocyclic double bond in 5-benzylidenehydantoins is a critical step in accessing 5-benzylhydantoins, which are structurally related to the dibenzyl target molecule. This transformation highlights the selective reactivity of the benzylidene moiety.

Catalytic hydrogenation is a primary method for this reduction. This process typically involves reacting the 5-benzylidenehydantoin substrate with hydrogen gas in the presence of a metal catalyst. The choice of catalyst and reaction conditions is crucial to ensure the selective reduction of the carbon-carbon double bond without affecting the carbonyl groups of the hydantoin ring.

Key Research Findings:

Selective Reduction: Catalysts such as Palladium on carbon (Pd/C) are effective for the hydrogenation of the exocyclic C=C bond under mild conditions, leaving the hydantoin ring intact.

Alternative Methods: An electrochemical approach has been described for the reduction of similar heterocycles, such as 5-benzylidene thiazolidine-2,4-diones, offering a transition-metal-free and greener alternative. rsc.org This method uses water as the hydrogen source and provides high yields. rsc.org

Table 1: Conditions for Reduction of Benzylidene Precursors

| Precursor | Reagents & Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| 5-Benzylidene Thiazolidine-2,4-dione | Electrochemical reduction, water as H₂ source | 5-Benzyl Thiazolidine-2,4-dione | Up to 90% | rsc.org |

Note: The table includes examples from related structures to illustrate the reduction methodologies applicable to the benzylidene C=C bond.

The dibenzyl moiety of this compound is susceptible to oxidative transformations, particularly at the benzylic carbon atoms—the carbons directly attached to both the C5 of the hydantoin ring and the phenyl groups. These positions are activated and can be oxidized under specific conditions to introduce new functional groups, such as hydroxyl or carbonyl groups.

While the hydantoin ring itself can be a site of oxidation, especially in biological contexts like DNA damage, targeted oxidation of the dibenzyl substituents requires specific reagents that favor reaction at the benzylic C-H bonds. nih.govacs.orgnih.gov Such transformations can dramatically alter the molecule's steric and electronic properties.

Potential Oxidative Reactions:

Benzylic Oxidation: Strong oxidizing agents like potassium permanganate (KMnO₄) or chromium-based reagents can potentially oxidize the benzylic positions. Depending on the conditions, this could lead to the formation of a carbinol (C-OH) or further to a ketone (C=O) at one or both benzyl groups.

One-Electron Oxidation: In studies of related guanosine derivatives, one-electron oxidants have been shown to lead to complex rearrangements and the formation of guanidinohydantoin and spiroiminodihydantoin derivatives. nih.govacs.org While this involves oxidation of the heterocyclic system, it underscores the susceptibility of the broader hydantoin family to oxidative processes.

Advanced Reaction Methodologies in Imidazolidine-2,4-dione Chemistry

Modern synthetic chemistry has introduced powerful methodologies to construct complex molecular architectures from the imidazolidine-2,4-dione scaffold. These advanced reactions enable precise functionalization and the creation of novel structures with potential applications in various fields.

Copper catalysis has emerged as a robust tool for forging new carbon-carbon and carbon-heteroatom bonds. In the context of imidazolidine-2,4-dione chemistry, copper-catalyzed tandem reactions allow for the construction of intricate molecular designs in a single, efficient operation. frontiersin.org These reactions often proceed through a sequence of steps, such as amination followed by cyclization, to rapidly build molecular complexity. rsc.org

A notable application is the synthesis of substituted imidazolidines and imidazolidinones from aziridines and imines or isocyanates. frontiersin.org These methods demonstrate broad functional group tolerance and provide access to a diverse array of 5-membered azaheterocycles. frontiersin.org

Table 2: Examples of Copper-Catalyzed Reactions in Heterocycle Synthesis

| Reactants | Catalyst | Product Type | Key Features | Reference |

|---|---|---|---|---|

| Aziridine + Imine | Copper catalyst | 2-Substituted Imidazolidine | Broad functional group compatibility | frontiersin.org |

| Aziridine + Isocyanate | Copper catalyst | Substituted Imidazolidinone | Efficient access to imidazolidinones | frontiersin.org |

| Acetophenones + 2-Aminopyridines | Copper catalyst | Imidazo[1,2-a]pyridines | Tandem imine formation and C-H amination/cyclization | rsc.org |

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds. ijpcbs.comorganic-chemistry.orgwikipedia.org The reaction employs a "Vilsmeier reagent," typically a chloroiminium ion, generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride such as phosphorus oxychloride (POCl₃). wikipedia.orgnih.gov

In the case of this compound, the Vilsmeier-Haack reaction offers a pathway to functionalize the phenyl rings of the benzyl substituents. Although the hydantoin ring itself is not electron-rich, the attached phenyl groups can undergo electrophilic substitution. The formyl group (-CHO) can be introduced, typically at the para position of the phenyl rings, due to steric accessibility. This installed aldehyde functionality can then serve as a handle for further synthetic modifications. The reaction is a classic example of electrophilic aromatic substitution where the Vilsmeier reagent acts as the electrophile. ijpcbs.com

The C5 position of the imidazolidine-2,4-dione ring is a focal point for constructing spirocyclic systems. Spiro compounds, which feature two rings connected by a single common atom, are of significant interest in medicinal chemistry. ijacskros.com Spiro annulation at the C5 position typically involves cycloaddition reactions using 5-alkylidene or 5-arylidene hydantoins as starting materials.

In these reactions, the exocyclic double bond at the C5 position acts as a dienophile or a dipolarophile, reacting with dienes or dipoles to form a new ring fused at the C5 carbon.

Key Cycloaddition Strategies:

[4+2] Cycloaddition (Diels-Alder Reaction): 5-Methylidene-hydantoins can react with 1,3-dienes such as cyclopentadiene or isoprene. mdpi.com These reactions can be promoted by heat or Lewis acid catalysis and often proceed with high regio- and stereoselectivity to yield spiro-hydantoins. mdpi.com

1,3-Dipolar Cycloaddition: The reaction of 5-arylidene hydantoins with diazomethane represents a 1,3-dipolar cycloaddition. ijacskros.com This reaction leads to the formation of novel spiro[imidazolidine-pyrazoline]-2,4-dione derivatives. ijacskros.com

Table 3: Cycloaddition Reactions for Spiro-Hydantoin Synthesis

| Hydantoin Derivative | Reagent | Reaction Type | Product | Reference |

|---|---|---|---|---|

| 5-Methylidene-hydantoins | Cyclopentadiene, Cyclohexadiene | [4+2] Cycloaddition | Spiro-hydantoin-norbornene/cyclohexene | mdpi.com |

Structural Elucidation and Conformational Analysis of 5,5 Dibenzylimidazolidine 2,4 Dione

Spectroscopic Characterization Techniques

Spectroscopic analysis is fundamental to confirming the molecular structure of 5,5-Dibenzylimidazolidine-2,4-dione (C₁₇H₁₆N₂O₂), which has a molecular weight of 280.32 g/mol . biosynth.com The following techniques are instrumental in its characterization.

NMR spectroscopy is a powerful tool for mapping the carbon and hydrogen framework of a molecule.

The ¹H NMR spectrum of this compound is expected to be relatively simple due to the molecule's symmetry. The two benzyl (B1604629) groups are chemically equivalent, as are the two N-H protons of the imidazolidine ring.

Expected Proton Signals:

Aromatic Protons (Ar-H): The ten protons on the two phenyl rings would typically appear as a complex multiplet in the aromatic region, approximately between δ 7.2 and 7.4 ppm.

Methylene (B1212753) Protons (-CH₂-): The four protons of the two benzylic methylene groups are equivalent and would give rise to a single, sharp singlet. This peak is expected in the range of δ 2.2-3.0 ppm. orgchemboulder.com

Amide Protons (-NH-): The two equivalent N-H protons of the hydantoin (B18101) ring would produce a broad singlet. The chemical shift of these protons is highly dependent on solvent and concentration and can appear over a wide range, typically from δ 8.0 to 12.0 ppm. msu.edu

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic (C₆H₅) | 7.2 - 7.4 | Multiplet | 10H |

| Methylene (CH₂) | 2.2 - 3.0 | Singlet | 4H |

| Amide (NH) | 8.0 - 12.0 | Broad Singlet | 2H |

The proton-decoupled ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Due to symmetry, fewer signals than the total number of carbon atoms are expected.

Expected Carbon Signals:

Carbonyl Carbons (C=O): The two equivalent carbonyl carbons (C2 and C4) in the dione ring are expected to resonate in the downfield region, typically between δ 150-180 ppm. libretexts.orglibretexts.org

Aromatic Carbons (Ar-C): The aromatic carbons of the two equivalent benzyl groups would show signals in the δ 125-150 ppm range. libretexts.org Due to symmetry, four distinct signals are anticipated: one for the ipso-carbon (attached to the CH₂ group), and three for the ortho, meta, and para carbons.

Quaternary Carbon (C5): The sp³-hybridized quaternary carbon at position 5, to which the two benzyl groups are attached, is expected to appear in the range of δ 35-60 ppm. oregonstate.edu

Methylene Carbons (-CH₂-): The two equivalent benzylic methylene carbons would produce a single signal, typically in the range of δ 30-50 ppm. pdx.edu

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

| Carbonyl (C2, C4) | 150 - 180 |

| Aromatic (ipso, ortho, meta, para) | 125 - 150 |

| Quaternary (C5) | 35 - 60 |

| Methylene (CH₂) | 30 - 50 |

To unambiguously assign proton and carbon signals and to probe the molecule's conformation, advanced 2D NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment would confirm couplings between protons, although for this specific molecule, with its many singlets, its utility would be primarily in resolving the complex multiplet of the aromatic protons.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): These experiments correlate directly bonded protons and carbons. They would definitively link the methylene proton signal to the methylene carbon signal and the various aromatic proton signals to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds, helping to piece together the molecular structure. For instance, correlations from the methylene protons to the quaternary C5 carbon and the aromatic ipso-carbon would be expected.

NOE (Nuclear Overhauser Effect) Spectroscopy: NOESY or ROESY experiments can reveal spatial proximities between protons. researchgate.net These techniques would be crucial for determining the conformational preferences of the two benzyl groups relative to the central imidazolidine-2,4-dione ring. For example, observing an NOE between the methylene protons and the ortho-protons of the phenyl ring would confirm their close spatial relationship.

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Characteristic IR Absorption Bands:

N-H Stretching: The N-H bonds of the amide groups in the ring are expected to show a moderate to strong absorption band in the region of 3200-3300 cm⁻¹. researchgate.net

Aromatic C-H Stretching: The C-H stretching vibrations of the phenyl rings typically appear as a series of weaker bands just above 3000 cm⁻¹ (approx. 3030-3100 cm⁻¹). vscht.cz

Aliphatic C-H Stretching: The C-H stretching of the methylene groups is expected just below 3000 cm⁻¹ (approx. 2850-2960 cm⁻¹). vscht.cz

C=O Stretching: A key feature of the spectrum would be one or two very strong absorption bands for the carbonyl groups of the dione. These typically appear in the range of 1700-1770 cm⁻¹. The exact position can indicate the presence of hydrogen bonding.

C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the aromatic rings usually give rise to one or more bands of variable intensity in the 1450-1600 cm⁻¹ region. vscht.cz

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Amide (N-H) | Stretch | 3200 - 3300 | Medium-Strong |

| Aromatic C-H | Stretch | 3030 - 3100 | Weak-Medium |

| Aliphatic C-H | Stretch | 2850 - 2960 | Medium |

| Carbonyl (C=O) | Stretch | 1700 - 1770 | Strong |

| Aromatic C=C | Stretch | 1450 - 1600 | Medium-Weak |

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization.

Molecular Ion Peak (M⁺): The molecular formula C₁₇H₁₆N₂O₂ corresponds to a molecular weight of 280.32 g/mol . biosynth.com Therefore, the mass spectrum would be expected to show a molecular ion peak (M⁺) at an m/z (mass-to-charge ratio) of 280.

Fragmentation Pattern: The most likely initial fragmentation step would be the cleavage of a carbon-carbon bond to lose one of the benzyl groups. The benzyl radical (C₇H₇•) has a mass of 91. This would result in a prominent fragment ion at m/z 189 (280 - 91). This fragment would be stabilized by the nitrogen atoms. Further fragmentation of the imidazolidine-2,4-dione ring could lead to the loss of isocyanate (HNCO) or carbon monoxide (CO). The benzyl cation itself (C₇H₇⁺) at m/z 91 is also a very common and stable fragment observed in the mass spectra of compounds containing a benzyl moiety.

Table 4: Expected Mass Spectrometry Fragments for this compound

| m/z Value | Identity |

| 280 | [M]⁺ (Molecular Ion) |

| 189 | [M - C₇H₇]⁺ |

| 91 | [C₇H₇]⁺ |

UV/Visible Spectroscopy for Electronic Transitions and Chromophore Analysis

The electronic absorption properties of this compound are primarily governed by the chromophoric –CO–N–CO– group within the hydantoin ring. eurisotop.com UV/Visible spectroscopy of hydantoin derivatives is typically characterized by absorption bands in the 200–400 nm region. eurisotop.com These absorptions arise from electronic transitions involving the non-bonding (n) electrons of the oxygen and nitrogen atoms and the π-electrons of the carbonyl groups.

The spectra of 5,5-disubstituted hydantoins generally exhibit one main absorption band, which can be attributed to n→π* and π→π* transitions within the dicarbonyl system of the heterocyclic ring. The exact position and intensity of the absorption maximum (λmax) are influenced by the substituents at the C5 position and the solvent environment. eurisotop.com For instance, studies on 1,3-bis-substituted-5,5-dimethylhydantoins in various solvents show λmax values that are sensitive to solvent polarity and hydrogen bonding capabilities. eurisotop.com The benzyl groups in this compound, containing phenyl rings, also contribute to the UV spectrum with their characteristic π→π* transitions, though these may overlap with the transitions from the hydantoin core.

Table 1: Representative UV Absorption Data for Substituted Hydantoins

| Compound | Solvent | λmax (nm) | Type of Transition (Probable) |

|---|---|---|---|

| 1,3-Diallyl-5,5-dimethylhydantoin | Cyclohexane | 207.0 | n→π* / π→π* |

| 1,3-Diallyl-5,5-dimethylhydantoin | Ethanol (B145695) | 208.2 | n→π* / π→π* |

| 1,3-Diallyl-5,5-dimethylhydantoin | Acetonitrile | 205.6 | n→π* / π→π* |

Data is based on analogous compounds to illustrate typical spectral regions for the hydantoin chromophore. eurisotop.com

X-ray Crystallography

X-ray crystallography provides definitive information about the molecular structure in the solid state, including bond lengths, bond angles, and the arrangement of molecules in the crystal lattice.

While the specific crystal structure of this compound is not publicly available, the structure of the closely related compound, 5-methyl-5-benzylhydantoin, offers significant insight. mdpi.com X-ray analysis of this analog reveals that the five-membered hydantoin ring is nearly planar. The substituents at the C5 carbon atom, a methyl and a benzyl group, are positioned in a pseudo-axial and pseudo-equatorial orientation relative to this ring. mdpi.com

In the asymmetric unit of 5-methyl-5-benzylhydantoin, two independent molecules are present, differing slightly in the rotation of the hydantoin ring around the C5-C7 bond (connecting to the benzyl group). mdpi.com This suggests a degree of conformational flexibility even within the constraints of the crystal lattice. The fundamental geometry of the hydantoin core, however, remains consistent.

Table 2: Selected Crystallographic Data for 5-Methyl-5-benzylhydantoin (Analog)

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 13.911(3) |

| b (Å) | 10.372(2) |

| c (Å) | 14.858(3) |

| β (°) | 102.04(3) |

| V (ų) | 2100.0(7) |

| Z | 8 |

Data obtained from the X-ray analysis of the analogous compound 5-methyl-5-benzylhydantoin. mdpi.com

The supramolecular architecture of hydantoin derivatives in the crystalline state is typically dominated by hydrogen bonding. youtube.com The hydantoin ring possesses two hydrogen-bond donor sites (N1–H and N3–H) and two acceptor sites (the carbonyl oxygens at C2 and C4). libretexts.org This allows for the formation of robust and predictable hydrogen-bonding networks.

In the crystal structure of 5-methyl-5-benzylhydantoin, the primary intermolecular interaction is a classic N–H⋯O hydrogen bond. mdpi.com These bonds link the molecules into chains, which then arrange to form pseudo layers within the crystal. mdpi.com Despite the presence of aromatic benzyl groups, analysis of the crystal packing for this analog indicates that π-π stacking interactions between the conjugated systems are not detected as a significant organizing force. mdpi.com The three-dimensional structure is instead defined by the combination of hydrogen bonds and weaker C-H···O and C-H···C short intermolecular contacts. mdpi.com This highlights the powerful directing influence of the N–H⋯O hydrogen bonds in determining the crystal packing of this class of compounds.

| π–π Stacking | Not detected. | The specific arrangement of molecules does not favor significant face-to-face or offset stacking of the benzyl rings. mdpi.com |

Conformational Analysis

The conformational preferences of this compound are determined by the rotational freedom around the single bonds connecting the benzyl groups to the hydantoin ring.

Conformational analysis of hydantoin derivatives has been approached through both theoretical calculations and experimental methods like NMR spectroscopy and X-ray diffraction. nih.gov Theoretical studies, often employing Density Functional Theory (DFT), can calculate the relative energies of different conformers. researchgate.net For this compound, the key degrees of freedom are the torsion angles associated with the C5-C(benzyl) and C(benzyl)-C(phenyl) bonds.

DFT studies on related, complex hydantoin structures have been used to determine the relative stabilities of different secondary structures, such as α-helices and β-turns. nih.gov These studies show that the energy gaps between different conformers can be small, suggesting that the molecule can likely access multiple conformations depending on its environment (e.g., in solution versus the solid state). nih.gov The solid-state conformation, as determined by X-ray crystallography for analogs like 5-methyl-5-benzylhydantoin, provides a precise experimental snapshot of a low-energy conformation. mdpi.com In solution, techniques like NMR can provide insights into the average conformation or the dynamics of interconversion between different conformers. youtube.com

The imidazolidine-2,4-dione ring system can theoretically exist in different tautomeric forms due to proton migration. The most common is the keto-enol tautomerism, where a proton from a nitrogen atom migrates to a carbonyl oxygen, creating a hydroxyl group and a carbon-nitrogen double bond.

For this compound, two potential mono-enol tautomers are possible, involving either the C2=O or C4=O group. However, for simple hydantoin systems, the diketo form is overwhelmingly favored thermodynamically. Theoretical studies on the parent hydantoin molecule have shown that the energy barriers for tautomerization are high in the gas phase, though they can be lowered by solvent molecules that act as catalysts for proton transfer. Despite this, the equilibrium lies heavily on the side of the diketo tautomer. researchgate.net Factors such as aromaticity can significantly stabilize an enol form, but since the hydantoin ring itself is not aromatic, the stability of the C=O double bonds in the diketo form dominates. Therefore, under normal conditions, this compound is expected to exist almost exclusively in its diketo form.

Computational Chemistry and Theoretical Investigations of 5,5 Dibenzylimidazolidine 2,4 Dione

Quantum Chemical Calculations

Quantum chemical calculations, rooted in the principles of quantum mechanics, are employed to determine the electronic structure and energy of molecules. These methods allow for a detailed investigation of various molecular properties from first principles.

Density Functional Theory (DFT) for Electronic Structure, Geometry, and Reactivity

Density Functional Theory (DFT) has become a predominant method in computational chemistry for studying the electronic properties of medium to large-sized molecules due to its favorable balance between accuracy and computational cost. arxiv.org This theory is founded on the principle that the ground-state energy of a many-electron system can be determined from its electron density, a function of only three spatial coordinates, rather than the more complex many-electron wavefunction. arxiv.orgnih.gov DFT calculations are widely used to analyze molecular geometry, electronic structure, and reactivity descriptors for various heterocyclic compounds, including derivatives of imidazolidine-2,4-dione. researchgate.netedu.krd

A fundamental step in computational analysis is geometry optimization, which seeks to find the most stable three-dimensional arrangement of atoms in a molecule—the structure corresponding to a minimum on the potential energy surface. mdpi.com For 5,5-Dibenzylimidazolidine-2,4-dione, this process involves systematically adjusting bond lengths, bond angles, and dihedral angles to locate the lowest energy conformation.

DFT methods, often utilizing hybrid functionals like B3LYP with a sufficiently large basis set such as 6-311++G(d,p), are commonly employed for this purpose. researchgate.netnih.gov The optimization of related 5,5-diphenylhydantoin derivatives has been successfully performed at this level of theory to obtain their stable structures. nih.gov The analysis of the energetic landscape can also reveal other stable conformers (local minima) and the transition states that connect them, providing a comprehensive picture of the molecule's conformational flexibility. The resulting optimized geometry provides data on key structural parameters.

Table 1: Illustrative Calculated Geometrical Parameters for this compound

This table presents hypothetical data representative of what a DFT geometry optimization might yield for the core hydantoin (B18101) structure. Actual values would be derived from a specific computational output.

| Parameter | Bond/Angle | Type | Typical Calculated Value |

| Bond Length | C4-C5 | C-C | ~1.54 Å |

| Bond Length | N1-C2 | N-C | ~1.38 Å |

| Bond Length | C2=O8 | C=O | ~1.21 Å |

| Bond Angle | N1-C2-N3 | ∠ | ~113° |

| Bond Angle | C4-N3-C2 | ∠ | ~112° |

| Dihedral Angle | C5-N1-C2-N3 | τ | ~ -20° |

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The HOMO, being the outermost orbital containing electrons, acts as an electron donor, and its energy level is related to the molecule's ionization potential and nucleophilicity. Conversely, the LUMO is the innermost empty orbital, acts as an electron acceptor, and its energy relates to the electron affinity and electrophilicity of the molecule. nih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity. A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. A small gap suggests the molecule is more polarizable and more chemically reactive. nih.gov DFT calculations are routinely used to determine the energies and spatial distributions of these orbitals for hydantoin derivatives and related compounds. nih.gov

Table 2: Illustrative Frontier Orbital Energies for this compound

This table provides example values for FMO analysis. The specific energies depend on the level of theory and solvent model used in the calculation.

| Parameter | Description | Illustrative Value (eV) |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.8 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.2 |

| ΔE (LUMO-HOMO) | Energy Gap | 5.6 |

The Molecular Electrostatic Potential (MESP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive behavior. chemrxiv.orgreadthedocs.io It is plotted on the molecule's electron density surface, where different colors represent different values of the electrostatic potential. readthedocs.io MESP analysis helps identify electron-rich and electron-poor regions, which are crucial for understanding non-covalent interactions and sites of electrophilic or nucleophilic attack. chemrxiv.orgmdpi.com

Typically, regions of negative electrostatic potential (colored red or yellow) are electron-rich, associated with lone pairs on electronegative atoms like oxygen or nitrogen, and are susceptible to electrophilic attack. Regions of positive potential (colored blue) are electron-poor, usually found around hydrogen atoms attached to heteroatoms, and represent sites for nucleophilic attack. chemrxiv.org For this compound, an MESP map would be expected to show significant negative potential around the two carbonyl oxygen atoms, highlighting them as primary sites for hydrogen bonding and electrophilic interaction.

Application of Ab Initio and Semi-Empirical Methods

Beyond DFT, other quantum mechanical methods are also available for theoretical investigations.

Ab Initio Methods: These methods, Latin for "from the beginning," solve the Schrödinger equation without using experimental parameters, relying only on fundamental physical constants. libretexts.orgwikipedia.org The Hartree-Fock (HF) method is the simplest ab initio approach. wikipedia.org More accurate, but computationally expensive, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory build upon the HF result to include electron correlation. nih.gov While highly accurate, the computational cost of these methods often limits their application to smaller molecules, though they can be used to benchmark results from more approximate methods. libretexts.orgnih.gov

Semi-Empirical Methods: These methods bridge the gap between ab initio techniques and purely empirical force fields. They simplify the complex calculations of quantum mechanics by incorporating some parameters derived from experimental data. libretexts.org Methods like AM1 and PM3 are computationally much faster than DFT or ab initio calculations, allowing them to be used for very large molecules or for high-throughput screening. researchgate.net While less accurate in an absolute sense, they can provide valuable qualitative insights and are often used for initial geometry optimizations before refinement with higher-level theories.

Molecular Modeling and Simulations

While quantum calculations describe the static electronic properties of a single molecule, molecular modeling and simulations are used to study the dynamic behavior of molecules and their interactions with their environment over time.

Molecular Dynamics (MD) is a powerful simulation technique that computes the trajectory of atoms and molecules by solving Newton's equations of motion. najah.edu An MD simulation can reveal how a molecule like this compound behaves in a solution, how its conformation changes over time, and how it interacts and binds with a biological target, such as a protein receptor. najah.edunih.gov Studies on various imidazolidine-2,4-dione derivatives have used MD simulations to confirm the stability of ligand-protein complexes predicted by molecular docking and to gain a deeper understanding of the binding mechanisms at an atomic level. nih.govmdpi.comrsc.org These simulations provide crucial insights into the dynamic nature of molecular recognition, which is essential in fields like drug design. najah.edu

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Conformational Stability

Molecular dynamics simulations offer a window into the time-dependent behavior of this compound, providing insights into its structural flexibility and the stability of its different conformations. These simulations model the atomic movements over time by solving Newton's equations of motion, allowing researchers to observe how the molecule interacts with its environment and how its own structure fluctuates.

Key findings from MD simulations often include:

Root Mean Square Deviation (RMSD): Analysis of RMSD provides a measure of the structural stability of the molecule over the simulation period.

Radius of Gyration (Rg): This parameter gives an indication of the molecule's compactness.

Solvent Accessible Surface Area (SASA): SASA calculations help in understanding the exposure of different parts of the molecule to a solvent, which is important for solubility and interaction studies.

Monte Carlo Simulations for Interfacial Adsorption Phenomena

While specific studies focusing exclusively on the interfacial adsorption of this compound using Monte Carlo simulations are not widely documented in publicly available literature, this methodology is a powerful tool for such investigations. Monte Carlo simulations use random sampling to predict the behavior of systems, making them well-suited for studying complex phenomena like the adsorption of molecules at interfaces (e.g., a solid surface in a liquid).

In a hypothetical study, these simulations could be used to understand how this compound orients itself at a material's surface. This is particularly relevant in fields like biomaterials, where the surface interaction of molecules can influence biocompatibility, or in industrial processes where it might act as a corrosion inhibitor. The simulations would calculate the adsorption energy, predicting the most stable orientation of the molecule on the surface and the strength of the interaction.

Quantitative Structure-Activity Relationship (QSAR) Methodologies

QSAR represents a cornerstone of computational drug discovery, aiming to correlate the structural or property-based features of molecules with their biological activities. For this compound and its analogs, QSAR studies are instrumental in predicting their therapeutic potential and guiding the synthesis of new, more potent derivatives.

The foundation of any QSAR model is the calculation of molecular descriptors. These are numerical values that quantify different aspects of a molecule's structure and properties. For a series of imidazolidine-2,4-dione derivatives, a variety of descriptors would be calculated to build a predictive model.

Table 1: Examples of Molecular Descriptors Used in QSAR Studies

| Descriptor Class | Specific Examples | Information Encoded |

| Topological | Wiener index, Balaban index, Kier & Hall connectivity indices | Atomic connectivity and branching |

| Geometrical | Molecular surface area, Molecular volume, Shadow indices | 3D shape and size of the molecule |

| Electronic | Dipole moment, HOMO/LUMO energies, Partial charges | Electron distribution and reactivity |

| Physicochemical | LogP (lipophilicity), Molar refractivity | Hydrophobicity and polarizability |

A statistical method, such as multiple linear regression (MLR), is then used to create a mathematical equation that links a selection of these descriptors to the observed biological activity (e.g., anticonvulsant activity).

With the rise of artificial intelligence, machine learning algorithms are increasingly replacing or supplementing traditional statistical methods in QSAR. Artificial Neural Networks (ANNs) are particularly adept at handling complex, non-linear relationships between molecular descriptors and activity that may be missed by linear models.

In a typical ANN-based QSAR study for this class of compounds, the molecular descriptors form the input layer, and the biological activity is the output layer. One or more "hidden" layers between them perform complex transformations of the data. The network is "trained" on a set of molecules with known activities, allowing it to learn the underlying structure-activity relationship. It can then be used to predict the activity of new, untested molecules like novel derivatives of this compound.

A QSAR model is only useful if it is robust and predictive. Therefore, rigorous validation is a critical step. This involves assessing the model's performance using statistical metrics.

Internal Validation: Techniques like leave-one-out cross-validation (q²) are used to test the model's internal consistency and stability on the training set of molecules.

External Validation: The model's true predictive power is tested on an external set of molecules that were not used during model development. The squared correlation coefficient (R²pred) for the external set is a key indicator of the model's utility.

Table 2: Common Statistical Parameters for QSAR Model Validation

| Parameter | Description | Acceptable Value |

| R² | Coefficient of determination (goodness of fit) | > 0.6 |

| q² | Cross-validated correlation coefficient (internal predictivity) | > 0.5 |

| R²pred | Predictive R-squared for the external test set (external predictivity) | > 0.5 |

| RMSE | Root Mean Square Error | As low as possible |

These validation steps ensure that the developed QSAR model is not a result of chance correlation and can be reliably used to guide future research efforts in designing potent this compound-based compounds.

Q & A

Q. What are the established synthetic routes for 5,5-Dibenzylimidazolidine-2,4-dione?

Methodological Answer: The compound is typically synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting substituted benzyl groups with imidazolidine precursors under reflux conditions. For example, derivatives of 5,5-diphenylimidazolidine-2,4-dione are synthesized by reacting 3-(2-chloroacetyl)-5,5-diphenylimidazolidine-2,4-dione with substituted phenols in dimethylformamide (DMF) at 50–55°C for 24–26 hours, using potassium carbonate (K₂CO₃) as a base and potassium iodide (KI) as a catalyst . Modifications for dibenzyl derivatives may involve substituting phenyl groups with benzyl groups during precursor synthesis.

Q. How is the structure of this compound validated experimentally?

Methodological Answer: Structural characterization employs:

- X-ray crystallography : Determines bond lengths, angles, and crystal packing (e.g., monoclinic P2₁ space group with unit cell parameters: a = 8.5395 Å, b = 8.9377 Å, c = 23.444 Å, β = 91.066°) .

- Spectroscopy : NMR (¹H/¹³C) confirms proton environments and carbon frameworks, while IR identifies functional groups like carbonyls (C=O at ~1700 cm⁻¹).

- Mass spectrometry : Validates molecular weight (e.g., 252.273 g/mol for 5,5-diphenyl analogs) .

Q. What biological activities are associated with this compound derivatives?

Methodological Answer: Derivatives exhibit antimicrobial, anti-inflammatory, and anticonvulsant activities. For instance, 5,5-diphenylimidazolidine-2,4-dione derivatives show inhibitory effects against bacterial (Staphylococcus aureus) and fungal (Candida albicans) strains via interactions with microbial enzymes or membrane disruption. Activity is enhanced by electron-withdrawing/donating substituents on the benzyl groups .

Advanced Research Questions

Q. How can researchers optimize reaction yields for this compound derivatives?

Methodological Answer: Yield optimization involves:

- Solvent selection : Polar aprotic solvents (e.g., DMF) improve nucleophilicity and reaction rates .

- Catalyst tuning : KI enhances substitution efficiency in SN2 reactions by stabilizing transition states.

- Temperature control : Prolonged reflux (~24–26 hours) ensures complete conversion but risks side reactions; monitoring via TLC/HPLC is advised.

- Statistical design : Use factorial or orthogonal designs to test variables (e.g., molar ratios, temperature) systematically .

Q. How should conflicting reports on biological activity be resolved?

Methodological Answer: Address contradictions by:

- Standardizing assays : Compare MIC (Minimum Inhibitory Concentration) values under identical conditions (e.g., pH, inoculum size).

- Structure-activity relationship (SAR) studies : Correlate substituent effects (e.g., electron-donating methoxy vs. electron-withdrawing nitro groups) with activity trends .

- Cross-validation : Replicate experiments using multiple cell lines (e.g., Gram-positive vs. Gram-negative bacteria) .

Q. What computational tools predict the reactivity of this compound in synthetic pathways?

Methodological Answer:

- Molecular docking : Predict binding affinities for antimicrobial targets (e.g., dihydrofolate reductase) using software like AutoDock .

- DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to identify reactive sites for electrophilic/nucleophilic attacks .

- Retrosynthetic analysis : Tools like Synthia™ propose feasible routes by dissecting the molecule into commercially available precursors.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.